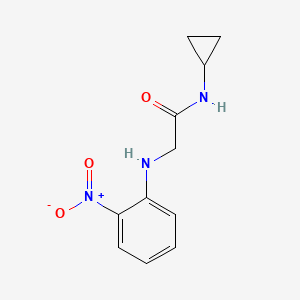

n-Cyclopropyl-2-((2-nitrophenyl)amino)acetamide

Description

Properties

Molecular Formula |

C11H13N3O3 |

|---|---|

Molecular Weight |

235.24 g/mol |

IUPAC Name |

N-cyclopropyl-2-(2-nitroanilino)acetamide |

InChI |

InChI=1S/C11H13N3O3/c15-11(13-8-5-6-8)7-12-9-3-1-2-4-10(9)14(16)17/h1-4,8,12H,5-7H2,(H,13,15) |

InChI Key |

CMJQBMNXNRPADM-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1NC(=O)CNC2=CC=CC=C2[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Cyclopropyl-2-((2-nitrophenyl)amino)acetamide typically involves the reaction of cyclopropylamine with 2-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield. The product is then purified using column chromatography or recrystallization techniques .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

n-Cyclopropyl-2-((2-nitrophenyl)amino)acetamide undergoes various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.

Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) is a typical reducing agent.

Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic conditions.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of various substituted amides.

Scientific Research Applications

n-Cyclopropyl-2-((2-nitrophenyl)amino)acetamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development due to its unique structural features.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of n-Cyclopropyl-2-((2-nitrophenyl)amino)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The nitrophenyl group plays a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Substituent Effects

- Nitro Group (Target Compound) : The 2-nitrophenyl group enhances electron-withdrawing effects, likely reducing logP compared to alkyl-substituted analogs. For example, N-Cyclopropyl-2-(1H-indol-1-yl)acetamide has logP = 2.12, while nitro groups may increase polarity .

- Cyclopropyl Ring : Imparts rigidity and metabolic stability compared to linear alkyl chains (e.g., N-Benzyl analogs in ).

Table 2: Physicochemical Properties

*Estimated based on nitro group’s polarity.

†Calculated for thiazole-containing analogs.

Spectral and Analytical Data

Biological Activity

n-Cyclopropyl-2-((2-nitrophenyl)amino)acetamide is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 204.23 g/mol. The compound features a cyclopropyl group and a nitrophenyl moiety, which are crucial for its biological interactions. The presence of the nitrophenyl group enhances the compound's binding affinity to various biological targets, which may lead to therapeutic effects.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been investigated for its effectiveness against both Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentration (MIC) Values:

| Bacterial Strain | MIC (µM) |

|---|---|

| Bacillus subtilis | 4.69 - 22.9 |

| Staphylococcus aureus | 5.64 - 77.38 |

| Enterococcus faecalis | 8.33 - 23.15 |

| Escherichia coli | 2.33 - 156.47 |

| Pseudomonas aeruginosa | 13.40 - 137.43 |

| Salmonella typhi | 11.29 - 77.38 |

These results suggest that the compound has moderate to good antibacterial activity, making it a candidate for further development as an antimicrobial agent .

2. Anticancer Activity

The compound is also being studied for its potential anticancer effects. Preliminary studies have shown that it can inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Studies:

- In vitro studies demonstrated that this compound significantly reduced cell viability in cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and T47D.

- The compound exhibited an IC50 value comparable to established anticancer drugs, indicating potent antiproliferative activity.

The biological activity of this compound is believed to involve several mechanisms:

- Enzyme Inhibition: Interaction studies have shown that the compound inhibits specific enzymes involved in cancer progression and microbial resistance.

- Binding Affinity: The nitrophenyl group enhances the binding affinity to target proteins, influencing their activity and potentially leading to therapeutic effects.

Research Findings

Recent studies have focused on understanding the structure-activity relationship (SAR) of this compound and its derivatives. These investigations reveal that modifications to the nitrophenyl moiety can significantly affect biological activity.

Comparison with Similar Compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| n-Cyclopropyl-2-(cyclopropylamino)acetamide | Contains two cyclopropyl groups | Focus on cyclopropyl interactions |

| n-Cyclopropyl-2-(2-methyl-3-nitrophenyl)aminoacetamide | Methyl substitution on nitrophenyl group | Variation in substituent effects |

| n-Cyclopropyl-2-(2-hydroxy-5-nitrophenyl)acetamide | Hydroxy substitution on nitrophenyl group | Potentially different solubility and reactivity |

These comparisons highlight how structural variations can lead to differences in biological activity, providing insights for future drug design.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of n-Cyclopropyl-2-((2-nitrophenyl)amino)acetamide, and how do reaction conditions impact yield?

- The compound can be synthesized via carbodiimide (CDI)-mediated coupling, where a carboxylic acid derivative (e.g., 2-((2-nitrophenyl)amino)acetic acid) is activated with CDI and subsequently reacted with cyclopropylamine. This method is efficient for forming the acetamide bond while preserving the cyclopropane ring integrity .

- Purification often involves column chromatography using gradients of petroleum ether (PE) and ethyl acetate (EA), as demonstrated in analogous syntheses (e.g., PE/EA 3:1 in Example 81 of EP 2 903 618 B1) . Yield optimization requires careful control of stoichiometry, temperature (e.g., 60°C for 16 hours in acetone), and base selection (e.g., K₂CO₃) .

Q. How can researchers confirm the structural identity of n-Cyclopropyl-2-((2-nitrophenyl)amino)acetamide using spectroscopic techniques?

- 1H NMR : Key signals include the cyclopropyl protons (δ 0.38–0.66 ppm, multiplet) and the acetamide NH (δ ~8.4 ppm, broad), as observed in structurally similar N-cyclopropyl acetamides .

- 13C NMR : The carbonyl carbon (δ ~167 ppm) and nitrophenyl carbons (δ ~140–150 ppm) are diagnostic .

- HRMS : Confirm molecular weight with high-resolution mass spectrometry (e.g., [M+H]+ calculated for C₁₁H₁₃N₃O₃: 244.0928) .

Advanced Research Questions

Q. What analytical approaches resolve contradictions in spectroscopic data during structural elucidation?

- Tautomerism/Nitro Group Effects : The electron-withdrawing nitro group may influence chemical shifts and coupling patterns. Compare experimental data with DFT-calculated NMR spectra to identify tautomeric or conformational equilibria .

- Diastereomer Discrimination : If stereoisomers are suspected (e.g., due to restricted rotation), use 2D NMR (NOESY/ROESY) or chiral chromatography .

Q. How does the nitro substituent influence the reactivity of n-Cyclopropyl-2-((2-nitrophenyl)amino)acetamide in further functionalization?

- The nitro group directs electrophilic substitution to the meta position of the phenyl ring and stabilizes intermediates via resonance. However, its strong electron-withdrawing nature may deactivate the ring toward nucleophilic attack. Reduction of the nitro group to an amine (e.g., using H₂/Pd-C) could enable subsequent derivatization (e.g., amide coupling or diazotization) .

Q. What challenges arise in maintaining cyclopropane ring stability during synthesis, and how are they addressed?

- Acid/Base Sensitivity : Cyclopropane rings are prone to ring-opening under strongly acidic or basic conditions. Use mild bases (e.g., K₂CO₃) and avoid prolonged exposure to protic solvents .

- Thermal Stability : Monitor reaction temperatures during steps like reflux (e.g., limit to ≤60°C in acetone) to prevent decomposition .

Q. Are there established protocols for evaluating the biological activity of derivatives of n-Cyclopropyl-2-((2-nitrophenyl)amino)acetamide?

- While direct evidence is limited, structurally related compounds (e.g., isoxazole and thiazole derivatives) are tested in assays for anticancer, antiviral, or antiplatelet activity. Standard protocols include:

- In vitro cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa or MCF-7) .

- Enzyme inhibition : Measure IC₅₀ values against target enzymes (e.g., kinases or proteases) using fluorescence-based assays .

- Pharmacokinetics : Assess metabolic stability via liver microsome incubation and LC-MS analysis .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.